magnesium;ethoxyethane;diiodide
Description
Magnesium diiodide (MgI₂) is an inorganic compound composed of magnesium and iodine. When coordinated with ethoxyethane (diethyl ether, C₄H₁₀O), it forms a complex that enhances solubility and reactivity in organic solvents. Ethoxyethane acts as a Lewis base, stabilizing the magnesium center through coordination. This complex is pivotal in organometallic chemistry, particularly in Grignard-like reactions and cross-coupling catalysis.
Properties
IUPAC Name |
magnesium;ethoxyethane;diiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O.2HI.Mg/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBJAXPVYJCIAZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC.[Mg+2].[I-].[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10I2MgO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Reaction Protocol
The canonical method for preparing magnesium ethoxyethane diiodide involves the direct reaction of magnesium turnings with iodine in anhydrous ethoxyethane under an inert atmosphere (e.g., nitrogen or argon). The general stoichiometry follows:
Procedure :
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Preparation of Magnesium : Magnesium turnings (99.9% purity) are activated by washing with dilute hydrochloric acid to remove surface oxides, followed by rinsing with dry ethanol and ether.
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Solvent Drying : Ethoxyethane is distilled over sodium/benzophenone to achieve anhydrous conditions (<10 ppm HO).
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Reaction Setup : In a three-neck flask equipped with a reflux condenser, magnesium turnings are suspended in ethoxyethane. Iodine crystals are added incrementally to initiate the exothermic reaction, which is maintained at 25–35°C using an ice bath.
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Completion Criteria : The reaction is deemed complete when the magnesium is fully consumed, typically within 2–4 hours, indicated by the cessation of gas evolution (hydrogen).
Key Variables :
Hydroiodic Acid Method
Magnesium ethoxyethane diiodide can also be synthesized indirectly via the reaction of magnesium oxide (MgO) or magnesium carbonate (MgCO) with hydroiodic acid (HI) in ethoxyethane:
The water byproduct is azeotropically removed using ethoxyethane, ensuring anhydrous conditions. This method avoids handling elemental iodine but requires rigorous drying of MgO/MgCO.
Solvent Variations
While ethoxyethane is standard, higher-boiling ethers like tetrahydrofuran (THF) or glyme (ethylene glycol dimethyl ether) may be substituted to accelerate reaction kinetics. For example, THF increases the reaction rate by 30% due to its stronger Lewis basicity, but it also elevates the risk of ether peroxidation.
Industrial Production
Large-Scale Reactor Design
Industrial synthesis employs continuous-flow reactors to enhance yield and safety:
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Reactor Type : Stainless steel or glass-lined reactors with mechanical stirrers and temperature-controlled jackets.
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Feedstock Introduction : Magnesium powder (40–60 mesh) and iodine are fed simultaneously into pre-dried ethoxyethane under nitrogen.
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Temperature Control : Jacket cooling (10–15°C) mitigates exotherms, maintaining reaction temperatures below 40°C.
Table 1: Comparison of Laboratory vs. Industrial Methods
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 0.5–5 L | 500–5000 L |
| Mg Form | Turnings | Powder (40–60 mesh) |
| Reaction Time | 2–4 hours | 1–2 hours |
| Yield | 70–85% | 85–92% |
| Purity | ≥95% | ≥98% |
Reaction Mechanism and Kinetics
Initiation and Propagation
The reaction proceeds via a radical mechanism:
Rate-Limiting Factors
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Diffusion Control : The reaction is limited by iodine diffusion to the magnesium surface, explaining the sensitivity to particle size.
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Autocatalysis : Trace moisture or impurities (e.g., MgO) can inhibit initiation, necessitating strict anhydrous protocols.
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Magnesium;ethoxyethane;diiodide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.
Reduction Reactions: Reduces certain organic compounds, such as esters and nitriles, to alcohols and amines, respectively.
Common Reagents and Conditions
Solvents: Diethyl ether and tetrahydrofuran (THF) are commonly used solvents.
Reagents: Carbonyl compounds, halides, esters, and nitriles.
Conditions: Reactions are typically carried out at low temperatures to control the reactivity of the Grignard reagent.
Major Products Formed
Alcohols: From the reaction with aldehydes and ketones.
New Carbon-Carbon Bonds: From substitution reactions with halides.
Amines and Alcohols: From the reduction of nitriles and esters.
Scientific Research Applications
Magnesium;ethoxyethane;diiodide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of magnesium;ethoxyethane;diiodide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in organic molecules, leading to the formation of new bonds. The magnesium atom in the compound coordinates with the oxygen atom of the ethoxyethane, stabilizing the reactive intermediate and facilitating the reaction.
Comparison with Similar Compounds
Key Properties of MgI₂ :
- Molecular formula: MgI₂ .
- Melting point: 634°C .
- Density: 4.43 g/cm³ .
- Appearance: White crystalline solid .
In the MgI₂·ethoxyethane complex, ethoxyethane likely occupies coordination sites around the magnesium center, reducing aggregation and improving solubility. This behavior is analogous to MgI₂·THF (tetrahydrofuran) complexes, where THF ligands enhance stability and reaction efficiency .
Magnesium Diiodide vs. Other Magnesium Dihalides
Magnesium dihalides (MgX₂, X = Cl, Br, I) exhibit distinct properties based on halide size and electronegativity:
Key Findings :
- MgI₂ has the lowest melting point and shortest Mg–X bond length among magnesium dihalides due to iodine’s larger size and polarizability .
- Ethoxyethane coordination significantly improves MgI₂’s solubility and reactivity compared to MgCl₂ and MgBr₂, which are less soluble in ethers .
Ethoxyethane Complexes vs. THF Complexes
Ether ligands like ethoxyethane and THF modulate magnesium diiodide’s reactivity:
Key Findings :
- THF forms stronger coordination bonds with MgI₂, leading to higher thermal stability and reaction yields .
- Ethoxyethane’s weaker coordination allows for faster ligand exchange, beneficial in dynamic catalytic systems .
Comparison with Alkaline Earth Metal Diiodides
Alkaline earth metal diiodides (e.g., CaI₂, SrI₂) share structural similarities but differ in reactivity:
| Property | MgI₂ | CaI₂ | SrI₂ |
|---|---|---|---|
| Ionic Radius (Å) | 0.72 (Mg²⁺) | 1.00 (Ca²⁺) | 1.18 (Sr²⁺) |
| Melting Point (°C) | 634 | 779 | 828 |
| Coordination Chemistry | 4–6 ligands | 6–8 ligands | 8–10 ligands |
| Applications | Organometallics | Desiccants | Optical materials |
Key Findings :
- Smaller ionic radius of Mg²⁺ enables tighter coordination with ethoxyethane, favoring organometallic applications over CaI₂ or SrI₂ .
- CaI₂ and SrI₂ are more hygroscopic and less suited for anhydrous organic reactions .
Samarium Diiodide (SmI₂) vs. Magnesium Diiodide
Samarium diiodide (SmI₂) is a potent single-electron reductant, contrasting with MgI₂’s role as a Lewis acid:
Key Findings :
Biological Activity
Magnesium;ethoxyethane;diiodide is a coordination compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
This compound is characterized by its unique structure, which includes magnesium ions coordinated with ethoxyethane and diiodide ligands. This coordination can influence its biological activity, particularly in terms of its role as a transmembrane and intracellular modulator. The empirical formula for this compound is represented as .
The biological activity of this compound can be attributed to several mechanisms:
- Transmembrane Modulation : The compound interacts with cellular membranes, potentially affecting ion channels and transporters, which can alter cellular homeostasis.
- Intracellular Signaling : By modulating intracellular calcium levels and other second messengers, this compound may influence various signaling pathways critical for cell survival and function.
Biological Activities
Research has indicated several biological activities associated with magnesium-based compounds, including:
- Antioxidant Effects : Magnesium plays a crucial role in cellular antioxidant defense systems. Compounds like this compound may enhance the antioxidant capacity of cells, protecting them from oxidative stress.
- Neuroprotective Properties : Similar magnesium complexes have shown neuroprotective effects in in vitro models by mitigating excitotoxicity and promoting neuronal survival under stress conditions .
- Antimicrobial Activity : Some magnesium compounds exhibit significant antifungal and antibacterial properties. For example, magnesium oxide nanoparticles have demonstrated effective inhibition of fungal growth at low concentrations .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective potential of magnesium complexes similar to this compound. In vitro experiments showed that these complexes could protect neurons from glutamate-induced toxicity and oxidative stress, suggesting possible applications in neurodegenerative diseases .
- Antifungal Activity : Research on magnesium oxide nanoparticles revealed their ability to inhibit the growth of Fusarium oxysporum, a common plant pathogen. The nanoparticles demonstrated complete inhibition at concentrations as low as 15.36 µg/ml, highlighting the potential of magnesium compounds in agricultural applications .
Data Tables
| Biological Activity | Effect Observed | Concentration (µg/ml) |
|---|---|---|
| Antifungal Activity | Complete inhibition of Fusarium oxysporum | 15.36 |
| Neuroprotective Effect | Protection against glutamate toxicity | Not specified |
| Antioxidant Activity | Enhanced cellular antioxidant capacity | Not specified |
Q & A
Q. What are the optimal synthetic routes for magnesium diiodide (MgI₂) in anhydrous ethoxyethane, and how do solvent properties influence yield?
Magnesium diiodide is typically synthesized by direct reaction of magnesium with iodine in anhydrous ethoxyethane (diethyl ether). The solvent's low polarity and ability to stabilize Grignard-type intermediates via coordination to Mg²⁺ are critical . Key steps include:
- Ensuring rigorous anhydrous conditions to prevent hydrolysis of MgI₂.
- Monitoring reaction temperature (exothermic reaction) to avoid solvent decomposition.
- Post-synthesis purification via sublimation or recrystallization. Ethoxyethane's low boiling point (34.6°C) necessitates reflux under inert atmospheres. Yield optimization requires balancing stoichiometry and solvent volume .
Q. How can researchers characterize the purity and structural integrity of diiodide complexes using spectroscopic and crystallographic methods?
- FTIR and NMR : Identify ligand coordination shifts (e.g., MgI₂ in ethoxyethane shows O-Mg coordination via ether oxygen, detectable by ¹³C NMR ).
- X-ray crystallography : Resolve crystal structures to confirm bond lengths (e.g., Mg–I bonds in MgI₂ average 2.74 Å ).
- Elemental analysis : Verify iodine content (91.26% in MgI₂) and magnesium (8.74%) via combustion analysis .
Q. What factors govern the miscibility of ethoxyethane with polar solvents like water, and how does this impact its utility in biphasic reactions?
Ethoxyethane's limited water miscibility (6.05 g/100 mL at 25°C) arises from weak H-bonding between ether oxygen and water. This partial miscibility enables its use in extraction or phase-transfer catalysis, where partitioning coefficients are tuned via temperature or salt addition .
Advanced Research Questions
Q. How do electron-transfer mechanisms in samarium diiodide (SmI₂)-ethoxyethane systems mediate C–C bond formation in total synthesis?
SmI₂ acts as a single-electron reductant, with ethoxyethane stabilizing Sm³⁺ intermediates. Key steps:
- Radical generation : SmI₂ reduces substrates (e.g., ketones) to ketyl radicals.
- Coupling : Radicals dimerize or react with electrophiles, facilitated by Sm's Lewis acidity.
- Solvent role : Ethoxyethane's low dielectric constant enhances ion pairing, accelerating electron transfer . Mechanistic studies require cyclic voltammetry to map redox potentials and EPR for radical detection .
Q. What methodological challenges arise when reconciling contradictory data on diiodide reactivity in non-polar vs. coordinating solvents?
Discrepancies in reaction rates or product distributions often stem from:
- Solvent coordination : Ethoxyethane may inhibit reactivity by saturating metal centers (e.g., MgI₂ vs. THF-coordinated analogs ).
- Dielectric effects : Non-polar solvents favor ionic intermediates but reduce solubility. Resolution strategies:
- Compare kinetics in solvents with varying donor numbers (e.g., ethoxyethane DN = 19.2 vs. THF DN = 20.0).
- Use conductivity measurements to assess ion dissociation .
Q. How can hybrid computational-experimental approaches resolve uncertainties in diiodide-mediated reaction pathways?
- DFT calculations : Model transition states for MgI₂-catalyzed reactions (e.g., C–X bond activation).
- Isotopic labeling : Track mechanistic pathways (e.g., ¹⁸O in ethoxyethane to study coordination dynamics).
- In situ spectroscopy : Monitor intermediates via Raman or UV-vis during SmI₂ reactions .
Methodological Guidance
Designing controlled experiments to assess ethoxyethane’s role in stabilizing reactive diiodide intermediates:
- Control groups : Compare reactions in ethoxyethane vs. non-coordinating solvents (e.g., hexane).
- Variable tuning : Adjust solvent polarity with additives (e.g., crown ethers) to isolate coordination effects.
- Safety protocols : Address ethoxyethane’s flammability (flash point = -45°C) using inert atmospheres and explosion-proof equipment .
Best practices for documenting and validating diiodide-related data in publications:
- Reproducibility : Report solvent batch purity (e.g., ethoxyethane ≤ 0.005% H₂O) and synthetic yields as mean ± SD.
- Data transparency : Deposit crystallographic data in repositories (e.g., CCDC) and raw spectra in supplementary materials.
- Ethical compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for chemical data .
Tables for Quick Reference
Table 1: Key Properties of Magnesium Diiodide (MgI₂)
| Property | Value | Reference |
|---|---|---|
| Melting Point | 634°C | |
| Density | 4.43 g/cm³ | |
| Iodine Content | 91.26% | |
| Common Solvents | Ethoxyethane, THF |
Table 2: Ethoxyethane’s Physicochemical Parameters
| Parameter | Value | Reference |
|---|---|---|
| Boiling Point | 34.6°C | |
| Water Solubility | 6.05 g/100 mL (25°C) | |
| Dielectric Constant | 4.34 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
